4-Bromo-7-fluoro-1H-indole-3-carboxylic acid
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Overview
Description
4-Bromo-7-fluoro-1H-indole-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-1H-indole-3-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The indole ring is first brominated and fluorinated at specific positions. This can be achieved using bromine and fluorine reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced forms of the indole compound.
Substitution Products: Indole derivatives with different functional groups replacing bromine or fluorine.
Scientific Research Applications
4-Bromo-7-fluoro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Bromo-1H-indole-3-carboxylic acid
- 7-Fluoro-1H-indole-3-carboxylic acid
- 4-Chloro-7-fluoro-1H-indole-3-carboxylic acid
Comparison: 4-Bromo-7-fluoro-1H-indole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H5BrFNO2 |
---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
4-bromo-7-fluoro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-2-6(11)8-7(5)4(3-12-8)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
ZMFFGQJDIMCFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)C(=O)O)Br |
Origin of Product |
United States |
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